4-CMTB

Receptor Selectivity FFA2/GPR43 Allosteric Modulator

4-CMTB (CAS 300851-67-6) is a selective ago-PAM for FFA2 (GPR43) with a unique ECL2 allosteric binding site, enabling receptor-specific studies without FFA1/FFA3 cross-reactivity. Unlike orthosteric SCFAs, its dual agonist/allosteric mechanism and species-defined potency (human EC50 100 nM; mouse 158 nM) provide a differentiated tool for GPCR signaling research. Essential for target validation in inflammatory and metabolic disorder models.

Molecular Formula C14H15ClN2OS
Molecular Weight 294.8 g/mol
CAS No. 300851-67-6
Cat. No. B1662372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CMTB
CAS300851-67-6
Synonyms4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide
Molecular FormulaC14H15ClN2OS
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
InChIInChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)
InChIKeyAZYDQCGCBQYFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (4-CMTB) Procurement: A Selective Ago-Allosteric Modulator of FFA2/GPR43


2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (commonly designated 4-CMTB; CAS 300851-67-6) is a synthetic phenylacetamide derivative that functions as a selective agonist and positive allosteric modulator (ago-PAM) of the Free Fatty Acid Receptor 2 (FFA2, also known as GPR43) [1]. Its molecular formula is C14H15ClN2OS (molecular weight: 294.8 g/mol). Unlike endogenous short-chain fatty acid (SCFA) ligands, 4-CMTB engages a distinct, topographically separate allosteric binding site on the FFA2 receptor, a feature that underpins its differentiated pharmacological profile and its utility as a chemical probe for delineating FFA2-mediated signaling pathways [2].

Why 4-CMTB (CAS 300851-67-6) Cannot Be Substituted by General FFA2 Agonists or Other Thiazole Amides


Direct substitution of 4-CMTB with other FFA2 modulators or structurally related thiazole amides is scientifically untenable due to fundamental differences in binding site topography, receptor selectivity, and functional mechanism. Endogenous orthosteric ligands like propionate fail to discriminate between FFA2 and the highly homologous FFA3 receptor (GPR41), leading to confounding off-target activation [1]. In contrast, 4-CMTB binds exclusively to an allosteric pocket mediated by the second extracellular loop (ECL2) of FFA2, a site distinct from the orthosteric SCFA binding pocket. This unique binding mode confers receptor subtype selectivity that is absent in simpler orthosteric agonists, and its 'ago-allosteric' dual function—acting as both a direct agonist and a modulator of SCFA activity—cannot be replicated by standard orthosteric ligands or allosteric-only modulators [2]. Furthermore, minor structural changes to the N-thiazolyl amide motif, which provides critical hydrogen bond donor/acceptor interactions with ECL2, abolish or severely attenuate allosteric activity, confirming that generic thiazole-containing analogs are not functionally equivalent.

Quantitative Comparative Evidence for 4-CMTB (CAS 300851-67-6) Against Closest Analogs and Alternatives


Head-to-Head Functional Selectivity: 4-CMTB Discriminates FFA2 from FFA1 and FFA3

4-CMTB exhibits stringent functional selectivity for FFA2 over the closely related free fatty acid receptors FFA1 (GPR40) and FFA3 (GPR41). In a direct comparative assay using 293 T-REx cells expressing human receptors, 4-CMTB selectively induced ERK1/2 phosphorylation in FFA2-expressing cells, whereas no activation was detected in cells expressing human FFA1 or FFA3 under identical conditions . This contrasts sharply with the endogenous orthosteric agonist propionate, which activates both FFA2 and FFA3 with comparable potency, thereby lacking receptor subtype discrimination [1].

Receptor Selectivity FFA2/GPR43 Allosteric Modulator

Allosteric Binding Site Distinct from Orthosteric Agonists (TUG-1375 and SCFAs)

Cryo-electron microscopy structures of the human FFA2-Gi complex have definitively resolved the binding mode of 4-CMTB relative to the orthosteric agonist TUG-1375. 4-CMTB occupies a distinct allosteric pocket formed by the second extracellular loop (ECL2), whereas TUG-1375 and endogenous SCFAs bind within the canonical orthosteric transmembrane domain [1]. This topographical separation is functionally significant: mutations within ECL2 abrogate the allosteric activity of 4-CMTB but do not affect orthosteric agonist potency, confirming that 4-CMTB's unique mechanism of action cannot be recapitulated by orthosteric FFA2 agonists like TUG-1375 or acetate [2].

Allosteric Modulation FFA2 Structural Biology

Comparative Agonist Potency: 4-CMTB vs. AMG7703 in Human FFA2 Functional Assays

4-CMTB demonstrates quantifiable agonist potency at human FFA2 in a functional cAMP inhibition assay, providing a benchmark against the structurally related phenylacetamide analog AMG7703 (also known as (S)-4CMTB). In CHO cells expressing human FFA2, 4-CMTB inhibits forskolin-stimulated cAMP production with an IC50 of 800 nM and achieves 98.0% efficacy relative to the endogenous agonist acetate . By comparison, AMG7703 exhibits an IC50 of 700 nM in the same assay system, indicating comparable potency between the two compounds [1].

FFA2 Agonist Potency Comparison cAMP Assay

Species Ortholog Potency Differential: Human vs. Mouse FFA2

4-CMTB displays a modest but quantifiable species-dependent difference in agonist potency at the FFA2 receptor. In GTPγS binding assays performed in CHO-K1 cell membranes, 4-CMTB exhibits an EC50 of 100 nM at the human FFA2 receptor [1]. At the mouse ortholog, the EC50 is 158 nM under identical assay conditions [2]. This 1.58-fold lower potency at the mouse receptor should be considered when translating findings from murine models to human systems.

Species Selectivity FFA2/GPR43 GTPγS Binding

Ago-Allosteric Dual Function: Direct Agonism and Positive Modulation of SCFA Activity

4-CMTB is classified as an 'ago-allosteric' modulator, possessing the dual functional capability of direct agonism and positive allosteric modulation of the endogenous SCFA ligand. In contrast, a pure positive allosteric modulator (PAM) would lack intrinsic agonist activity. 4-CMTB alone activates FFA2 with a pEC50 of 6.38 in functional assays . Critically, when co-administered with the endogenous agonist acetate, 4-CMTB enhances acetate's potency, demonstrating positive cooperativity. This dual function is distinct from both orthosteric agonists (which compete with SCFAs) and pure allosteric modulators (which do not activate the receptor independently).

Allosteric Modulator FFA2 Ago-PAM

Solubility Profile for In Vitro Assay Preparation

For in vitro experimental design, the solubility of 4-CMTB is a critical parameter. In dimethyl sulfoxide (DMSO), 4-CMTB is soluble up to at least 59 mg/mL (corresponding to approximately 200 mM), based on vendor-supplied data . Solubility in ethanol is lower, reported as up to 10 mg/mL (approximately 33.9 mM) . The compound is insoluble in water, necessitating the use of organic co-solvents for biological assays. This solubility profile is typical for lipophilic phenylacetamide derivatives.

Solubility DMSO Formulation

Defined Research Application Scenarios for 4-CMTB (CAS 300851-67-6) Based on Quantitative Evidence


Investigating FFA2-Specific Signaling in Immune and Metabolic Cells

4-CMTB is the optimal tool for studies requiring selective activation of FFA2 without confounding activation of FFA3. Endogenous ligands like propionate lack this receptor discrimination [1]. The functional selectivity of 4-CMTB for FFA2 over FFA1 and FFA3, as demonstrated by selective ERK1/2 phosphorylation induction , ensures that observed biological effects—such as modulation of neutrophil chemotaxis or adipocyte lipolysis—can be confidently attributed to FFA2 engagement. This specificity is essential for target validation and for understanding the distinct roles of FFA2 in inflammatory and metabolic disorders.

Structural and Biophysical Studies of Allosteric GPCR Modulation

4-CMTB is uniquely suited for structural biology and biophysical studies aimed at elucidating the molecular basis of GPCR allosteric modulation. Its well-defined allosteric binding site on FFA2 ECL2, resolved by cryo-EM, contrasts with the orthosteric binding of agonists like TUG-1375 [2]. 4-CMTB serves as a model ago-allosteric ligand to investigate how binding at a topographically distinct site can both directly activate the receptor and modulate the affinity/efficacy of orthosteric ligands. Its use in X-ray crystallography, cryo-EM, and molecular dynamics simulations provides a framework for rational design of biased and allosteric GPCR therapeutics.

Functional Dissection of Ago-Allosteric vs. Orthosteric Pharmacology

In pharmacological studies aimed at differentiating the signaling outcomes of orthosteric versus allosteric receptor activation, 4-CMTB is an indispensable tool. Unlike orthosteric agonists which compete with endogenous SCFAs, 4-CMTB acts as an ago-PAM, exhibiting both direct agonism (pEC50 6.38) and positive cooperativity with acetate . This allows researchers to design experiments that compare the signaling signatures (e.g., G-protein coupling bias, β-arrestin recruitment) of orthosteric site engagement versus allosteric pocket engagement, providing insights into ligand-biased signaling and the therapeutic potential of allosteric modulators.

Cross-Species Translational Studies in FFA2 Pharmacology

For research programs that involve both in vitro human cell assays and in vivo mouse models, 4-CMTB can be employed with the understanding of its species-dependent potency differential. The EC50 values of 100 nM (human) and 158 nM (mouse) in GTPγS binding assays [3] [4] provide a quantitative basis for adjusting compound concentrations to achieve comparable levels of receptor activation across species. This allows for more accurate translation of in vitro findings to in vivo efficacy studies, provided that appropriate dose adjustments are made based on this species potency difference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-CMTB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.